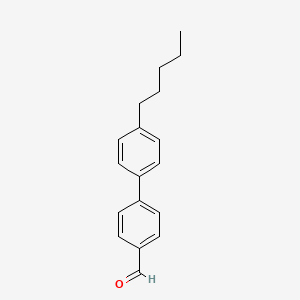

4-(4-n-pentylphenyl)benzaldehyde

Description

Contextualization of Aromatic Aldehydes as Versatile Precursors in Organic Synthesis

Aromatic aldehydes are a cornerstone of organic synthesis, prized for their reactivity and versatility as precursors to a vast array of more complex molecules. The aldehyde functional group (–CHO) attached to an aromatic ring is readily transformed into numerous other functional groups and can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. orientjchem.orgnih.gov A particularly important reaction is the condensation with primary amines to form Schiff bases (or imines), which are themselves valuable intermediates and functional materials. chemicalbook.com The Vilsmeier-Haack reaction, for example, is a widely used method for introducing an aldehyde group onto activated aromatic compounds. nih.gov This reactivity makes aromatic aldehydes indispensable in the synthesis of pharmaceuticals, dyes, and polymers. orientjchem.orgnih.gov

Significance of Biphenyl (B1667301) Scaffolds in Liquid Crystalline and Conjugated Materials

The biphenyl scaffold, consisting of two connected phenyl rings, is a fundamental component in the design of many advanced materials. chemicalbook.com Its rigid, rod-like structure is a key feature in the formation of liquid crystalline phases, where molecules exhibit long-range orientational order. wikipedia.orgnih.gov This property is crucial for applications in display technologies and sensors. The extended π-conjugation across the biphenyl system also makes it an excellent building block for conjugated polymers. nih.gov These materials are of great interest for their electronic and optoelectronic properties, finding use in organic light-emitting diodes (OLEDs) and organic photovoltaics. The ability to functionalize the biphenyl unit allows for the fine-tuning of its electronic and physical properties. arxiv.orgresearchgate.net

Elucidating the Role of the n-Pentyl Chain in Modulating Intermolecular Interactions and Phase Behavior

The inclusion of an n-pentyl chain on the biphenyl scaffold plays a critical role in modulating the final properties of the material. In the context of liquid crystals, the length and conformation of such alkyl chains significantly influence the intermolecular interactions, which in turn dictate the phase behavior, including the temperatures at which phase transitions occur. wikipedia.orgsigmaaldrich.comresearchgate.net The flexible pentyl group can affect the packing of the molecules in the condensed phase, influencing the stability and type of liquid crystalline mesophases (e.g., nematic, smectic) that are formed. nih.govsigmaaldrich.com A well-known example that illustrates the importance of the pentyl chain is 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), a widely studied nematic liquid crystal. wikipedia.orgnih.govnih.govspectrabase.com

Overview of Research Trajectories for 4-(4-n-pentylphenyl)benzaldehyde as a Functional Building Block

Research involving this compound primarily focuses on its utility as a precursor for more complex, functional molecules. The presence of the reactive aldehyde group allows for its incorporation into larger structures through reactions such as the formation of Schiff bases. This makes it a valuable starting material for the synthesis of novel liquid crystals, where the biphenyl-pentyl moiety forms the mesogenic (liquid crystal-forming) core. researchgate.netsemanticscholar.org Furthermore, this aldehyde can be used in the development of new polymers and other advanced materials where the specific combination of a rigid biphenyl core and a flexible alkyl chain is desired to achieve specific thermal or electronic properties.

Scope and Objectives of the Comprehensive Research Compendium on this compound

Detailed Research Findings

Physicochemical Properties

| Property | Value |

| IUPAC Name | 4-(4-pentylphenyl)benzaldehyde |

| Synonyms | 4'-Pentyl[1,1'-biphenyl]-4-carboxaldehyde |

| CAS Number | 56741-21-0 nih.gov |

| Molecular Formula | C₁₈H₂₀O researchgate.net |

| Molecular Weight | 264.35 g/mol |

| Parent Compound | 4-Biphenylcarboxaldehyde |

| Parent CAS Number | 3218-36-8 wikipedia.orgnih.govnih.govnih.gov |

| Parent Melting Point | 57-59 °C wikipedia.org |

| Parent Boiling Point | 184 °C at 11 mmHg wikipedia.org |

| Parent Density | 1.107 g/cm³ nih.gov |

Synthesis of this compound

A primary method for the synthesis of unsymmetrical biphenyl compounds like this compound is the Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.net This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. nih.gov A plausible synthetic route is outlined below.

| Step | Description | Reagents and Conditions |

| 1 | Suzuki-Miyaura Coupling | 4-Bromobenzaldehyde (B125591) is reacted with 4-pentylphenylboronic acid in the presence of a palladium catalyst and a base. |

| Reactants | 4-Bromobenzaldehyde, 4-pentylphenylboronic acid | |

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂), Triphenylphosphine (PPh₃) | |

| Base | Aqueous sodium carbonate (Na₂CO₃) | |

| Solvent | 1-Propanol or a similar suitable solvent | |

| Conditions | The reaction mixture is typically heated to reflux. | |

| 2 | Work-up and Purification | The product is extracted from the reaction mixture and purified, often by recrystallization. |

| Procedure | After cooling, the product is typically extracted with a solvent like ethyl acetate, washed, dried, and then purified by recrystallization from a suitable solvent system like hexanes. |

This method is highly versatile and tolerates a wide range of functional groups, making it ideal for the synthesis of complex biphenyl derivatives.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques. The expected spectroscopic data, based on the analysis of the parent compound 4-phenylbenzaldehyde (B31587), are summarized below.

| Spectroscopy | Expected Features |

| ¹H NMR | - A singlet for the aldehyde proton (CHO) at approximately 9.9-10.1 ppm. - A series of multiplets in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings. - Signals in the aliphatic region (approx. 0.8-2.7 ppm) corresponding to the n-pentyl chain, including a triplet for the terminal methyl group. |

| ¹³C NMR | - A signal for the aldehyde carbonyl carbon around 192 ppm. - Multiple signals in the aromatic region (approx. 127-147 ppm). - Signals for the carbons of the n-pentyl chain in the aliphatic region. |

| Infrared (IR) | - A strong C=O stretching band for the aldehyde at approximately 1700 cm⁻¹. - C-H stretching bands for the aromatic and aliphatic protons. - C=C stretching bands for the aromatic rings. |

| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight of the compound (264.35 g/mol ). |

Spectroscopic data for the parent compound, 4-biphenylcarboxaldehyde, is well-documented and serves as a reliable reference. chemicalbook.comnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

56741-21-0 |

|---|---|

Molecular Formula |

C18H20O |

Molecular Weight |

252.3 g/mol |

IUPAC Name |

4-(4-pentylphenyl)benzaldehyde |

InChI |

InChI=1S/C18H20O/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h6-14H,2-5H2,1H3 |

InChI Key |

FLJUIHAHXQMQRB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Derivatization of 4 4 N Pentylphenyl Benzaldehyde

Established Synthetic Pathways Towards the Biphenyl (B1667301) Core

The construction of the biphenyl scaffold is a cornerstone of organic synthesis, with numerous methods developed to achieve this transformation efficiently and selectively.

Cross-Coupling Reactions for Biphenyl Formation

Transition metal-catalyzed cross-coupling reactions are the most prevalent and versatile methods for synthesizing biphenyls and their derivatives. researchgate.net These reactions generally involve the coupling of an organometallic reagent with an organic halide in the presence of a metal catalyst, most commonly palladium or nickel. researchgate.netwikipedia.orgwikipedia.orgjk-sci.com

The Suzuki-Miyaura coupling is a powerful and widely used method for carbon-carbon bond formation, including the synthesis of biphenyls. gre.ac.ukwikipedia.org This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid or a boronic ester) with an organic halide or triflate. gre.ac.ukwikipedia.org The reaction conditions are generally mild, and the reagents are often commercially available and relatively non-toxic, making it a preferred method for many applications. wikipedia.org

For the synthesis of a 4-substituted biphenyl, a typical Suzuki-Miyaura approach would involve the coupling of a substituted phenylboronic acid with a halo-substituted benzene (B151609) derivative. acs.org The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. wikipedia.org A variety of palladium catalysts and ligands can be employed to optimize the reaction for specific substrates. acs.org

Table 1: Key Features of Suzuki-Miyaura Coupling for Biphenyl Synthesis

| Feature | Description |

| Reactants | Organoboron compound (boronic acid/ester) and an organic halide/triflate. |

| Catalyst | Typically a Palladium(0) complex. |

| Advantages | Mild reaction conditions, high functional group tolerance, commercial availability of reagents. wikipedia.org |

| Disadvantages | Potential for side reactions if conditions are not optimized. |

The Negishi coupling is another highly effective palladium- or nickel-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate. wikipedia.orgorganic-chemistry.org This method is known for its high yields and good tolerance of various functional groups. orgsyn.orgorgsyn.org The organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents, or directly from the organic halide. orgsyn.org

In the context of synthesizing a biphenyl derivative, a Negishi coupling could involve the reaction of an arylzinc halide with another aryl halide. organic-chemistry.orgorgsyn.org The choice of catalyst, often a palladium or nickel complex with phosphine (B1218219) ligands, is crucial for the success of the reaction. wikipedia.orgyoutube.com

Table 2: Key Features of Negishi Coupling for Biphenyl Synthesis

| Feature | Description |

| Reactants | Organozinc compound and an organic halide/triflate. wikipedia.org |

| Catalyst | Palladium or Nickel complexes. wikipedia.orgorganic-chemistry.org |

| Advantages | High yields, good functional group tolerance, can be used for a wide range of substrates. orgsyn.orgorgsyn.org |

| Disadvantages | Organozinc reagents can be sensitive to air and moisture. |

The Stille coupling utilizes a palladium catalyst to couple an organotin compound (organostannane) with an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org This reaction is valued for its versatility and the stability of the organotin reagents to air and moisture. orgsyn.orglibretexts.org A wide array of organic groups can be transferred from the tin atom, making it a powerful tool in organic synthesis. organic-chemistry.org

To synthesize a biphenyl structure, an arylstannane can be coupled with an aryl halide. wikipedia.org A significant drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the reaction mixture. organic-chemistry.org

Table 3: Key Features of Stille Coupling for Biphenyl Synthesis

| Feature | Description |

| Reactants | Organotin compound (organostannane) and an organic halide/pseudohalide. wikipedia.org |

| Catalyst | Palladium complexes. numberanalytics.com |

| Advantages | Air and moisture stability of organostannanes, wide functional group compatibility. orgsyn.orglibretexts.org |

| Disadvantages | Toxicity of tin compounds and difficulty in purification. organic-chemistry.org |

The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions to be developed, employing a nickel or palladium catalyst to react a Grignard reagent (organomagnesium halide) with an organic halide. wikipedia.orgorganic-chemistry.org This method is particularly useful for the synthesis of unsymmetrical biaryls and is economically advantageous due to the direct use of Grignard reagents. organic-chemistry.org

A key limitation of the Kumada coupling is the high reactivity of the Grignard reagent, which restricts the presence of certain functional groups on the coupling partners. jk-sci.com The reaction is typically carried out in ethereal solvents like tetrahydrofuran (B95107) or diethyl ether. wikipedia.org

Table 4: Key Features of Kumada Coupling for Biphenyl Synthesis

| Feature | Description |

| Reactants | Grignard reagent and an organic halide. wikipedia.org |

| Catalyst | Nickel or Palladium complexes. wikipedia.orgjk-sci.com |

| Advantages | Economical due to the use of readily available Grignard reagents. organic-chemistry.org |

| Disadvantages | Limited functional group tolerance due to the high reactivity of Grignard reagents. jk-sci.com |

Oxidative Coupling and Ullmann-Type Reactions for Biphenyl Synthesis

While cross-coupling reactions are dominant, older methods for biphenyl synthesis still find application. The Ullmann reaction, first reported in 1901, involves the copper-mediated coupling of two aryl halides. wikipedia.orgbyjus.com The traditional version of this reaction requires harsh conditions and stoichiometric amounts of copper, often leading to erratic yields. wikipedia.orglscollege.ac.in However, modern variations have been developed that use palladium or nickel catalysts and milder conditions. lscollege.ac.in

Oxidative addition of aryl halides to low-valent metal centers, such as Ni(0) or Ni(I), is a key step in many cross-coupling catalytic cycles and can also be considered a pathway for biphenyl formation. osti.govnih.govnih.govacs.org This process involves the insertion of the metal into the carbon-halogen bond, forming an organometallic species that can then undergo further reactions to yield the biphenyl product. acs.org

Table 5: Key Features of Ullmann and Oxidative Coupling Reactions

| Feature | Description |

| Reactants | Typically two aryl halides. byjus.com |

| Catalyst/Reagent | Copper (traditional Ullmann), or Palladium/Nickel (modern variants and oxidative coupling). wikipedia.orglscollege.ac.in |

| Advantages | Can be effective for specific substrates where other methods fail. |

| Disadvantages | Often requires harsh conditions and can have variable yields. wikipedia.orglscollege.ac.in |

Introduction of the Aldehyde Moiety onto the Biphenyl System

The strategic placement of an aldehyde group on the biphenyl scaffold is paramount for the synthesis of 4-(4-n-pentylphenyl)benzaldehyde. This can be accomplished through a variety of chemical transformations, each with its own set of advantages and limitations.

Direct Formylation Reactions

Direct formylation methods involve the direct introduction of a formyl group (-CHO) onto the aromatic ring of a precursor molecule, in this case, 4-n-pentylbiphenyl. These electrophilic aromatic substitution reactions are powerful tools for the synthesis of aryl aldehydes.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. medchemexpress.comossila.com The reaction employs a Vilsmeier reagent, which is typically a chloroiminium salt generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃). medchemexpress.comossila.com This electrophilic species then attacks the aromatic ring, and subsequent hydrolysis yields the aldehyde. medchemexpress.com

For the synthesis of this compound, the 4-n-pentylbiphenyl substrate would be treated with the Vilsmeier reagent. The electron-donating nature of the n-pentyl group activates the biphenyl system, directing the formylation to the para position of the unsubstituted phenyl ring due to steric hindrance at the ortho positions. The general applicability of the Vilsmeier-Haack reaction to activated aromatic systems suggests its feasibility for this transformation, although specific yields and conditions for this particular substrate are not extensively documented in readily available literature.

Table 1: Key Features of the Vilsmeier-Haack Reaction

| Feature | Description |

| Reagents | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) |

| Reactive Species | Vilsmeier reagent (a chloroiminium salt) |

| Substrate Requirement | Electron-rich aromatic compounds |

| General Mechanism | Electrophilic aromatic substitution followed by hydrolysis |

The Gattermann-Koch reaction provides a method for the formylation of aromatic hydrocarbons using carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), often with a co-catalyst like copper(I) chloride. scispace.comwikipedia.org This reaction is particularly suitable for alkylbenzenes. nih.gov

In the context of synthesizing this compound, 4-n-pentylbiphenyl would serve as the substrate. The reaction would involve bubbling a mixture of carbon monoxide and hydrogen chloride gas through a solution of the substrate and the catalyst. The electrophile is believed to be the formyl cation, [HCO]⁺, which is generated in situ. scispace.com However, the Gattermann-Koch reaction is generally not applicable to phenol (B47542) and phenol ether substrates. scispace.com

A patent describing the synthesis of 4-formyl biphenyl using aluminum chloride and cuprous chloride as catalysts highlights the industrial potential of this method for related structures. prepchem.com

Table 2: Gattermann-Koch Reaction Overview

| Feature | Description |

| Reagents | Carbon monoxide (CO), Hydrogen chloride (HCl) |

| Catalyst | Aluminum chloride (AlCl₃), often with Copper(I) chloride (CuCl) |

| Substrate Scope | Aromatic hydrocarbons, particularly alkylbenzenes |

| Reactive Electrophile | Formyl cation ([HCO]⁺) |

The Rieche formylation is another method for introducing a formyl group onto electron-rich aromatic compounds. nist.gov This reaction utilizes dichloromethyl methyl ether (Cl₂CHOMe) as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄). nist.govsigmaaldrich.com

The application of the Rieche formylation to 4-n-pentylbiphenyl would involve reacting it with dichloromethyl methyl ether and a Lewis acid. The reaction proceeds through an electrophilic attack of the dichloromethyl cation or a related species on the aromatic ring, followed by hydrolysis to the aldehyde. This method is noted for its applicability to a range of aromatic compounds, including phenols and mesitylene. nist.gov

Table 3: Rieche Formylation at a Glance

| Feature | Description |

| Formylating Agent | Dichloromethyl methyl ether (Cl₂CHOMe) |

| Catalyst | Strong Lewis acids (e.g., TiCl₄, SnCl₄) |

| Substrate Type | Electron-rich aromatic compounds |

| General Process | Electrophilic substitution followed by hydrolysis |

Oxidation of Corresponding Alcohols or Methyl Groups

An alternative to direct formylation is the oxidation of a pre-existing functional group on the biphenyl scaffold. This is a common and often high-yielding strategy in organic synthesis.

The oxidation of the corresponding primary alcohol, (4'-(n-pentyl)-[1,1'-biphenyl]-4-yl)methanol, to this compound is a viable synthetic route. A variety of oxidizing agents can be employed for this transformation, with the choice often depending on the desired selectivity and the presence of other functional groups. Mild oxidizing agents are generally preferred to avoid over-oxidation to the carboxylic acid.

Commonly used reagents for this purpose include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine). These methods are known for their efficiency in converting primary alcohols to aldehydes with minimal side reactions.

Multi-Step Conversions from Other Functional Groups (e.g., Nitriles, Esters)

The aldehyde functionality can also be introduced through the transformation of other functional groups, such as nitriles or esters. These multi-step approaches offer alternative synthetic pathways that can be advantageous depending on the availability of starting materials.

A prominent example is the reduction of the corresponding nitrile, 4'-(n-pentyl)-[1,1'-biphenyl]-4-carbonitrile. This can be achieved using reducing agents like diisobutylaluminum hydride (DIBAL-H). nist.govorganic-chemistry.orgresearchgate.net The reaction is typically carried out at low temperatures to prevent the over-reduction of the nitrile to a primary amine. The intermediate imine formed is then hydrolyzed during the workup to yield the desired aldehyde. A documented synthesis of a similar compound, 4-(trans-4-Formylcyclohexyl)-4'-pentylbiphenyl, from its corresponding nitrile using DIBAL-H in hexane (B92381) demonstrates the feasibility of this approach. nist.gov

Similarly, esters of 4'-(n-pentyl)-[1,1'-biphenyl]-4-carboxylic acid can be reduced to the aldehyde using DIBAL-H under carefully controlled conditions, typically at low temperatures. organic-chemistry.org

Table 4: Multi-Step Conversion of a Nitrile to an Aldehyde

| Step | Reaction | Reagents | Key Considerations |

| 1 | Nitrile Synthesis | Varies (e.g., Sandmeyer reaction from aniline) | Availability of starting materials |

| 2 | Nitrile Reduction | Diisobutylaluminum hydride (DIBAL-H) | Low temperature is crucial to stop at the aldehyde stage |

| 3 | Hydrolysis | Aqueous workup | Converts the intermediate imine to the final aldehyde |

Optimization of Reaction Conditions for Industrial Scalability and Enhanced Green Chemistry Metrics

The predominant method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction forms the critical carbon-carbon bond between an aryl halide and an organoboron species, catalyzed by a palladium complex. For industrial applications, every parameter of this reaction must be finely tuned to maximize yield, minimize waste, and ensure economic viability.

The choice of solvent and the reaction temperature are critical, interdependent parameters that significantly influence reaction rate, yield, and purity of the final product. Solvents for Suzuki couplings are typically chosen for their ability to dissolve both the organic substrates and the inorganic base, and for their boiling points, which dictate the accessible temperature range. Common solvents include toluene, 1,4-dioxane, and mixtures containing water. nih.govresearchgate.net

The reaction temperature directly affects the kinetics of the catalytic cycle. Increasing the temperature generally accelerates the reaction, but can also lead to the formation of byproducts through thermal degradation or side reactions. researchgate.net Optimization involves finding the lowest possible temperature at which the reaction proceeds to completion within a reasonable timeframe, thereby saving energy and improving the process's green profile. For many Suzuki coupling reactions, temperatures between 70°C and 100°C are found to be optimal. researchgate.netresearchgate.net

Below is an interactive table illustrating the typical effects of solvent and temperature on the yield of a Suzuki coupling reaction, based on general optimization studies.

Table 1: Illustrative Effect of Solvent and Temperature on Suzuki Coupling Yield

| Entry | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|

| 1 | Toluene | 80 | 85 |

| 2 | Toluene | 100 | 92 |

| 3 | 1,4-Dioxane | 80 | 88 |

| 4 | 1,4-Dioxane/Water (4:1) | 100 | 95 |

The heart of the Suzuki-Miyaura reaction is the palladium catalyst, which is almost always used in conjunction with a stabilizing ligand. The design of these ligands is a key area of research for improving catalytic efficiency. nih.gov For the synthesis of biaryl compounds like this compound, electron-rich and sterically bulky phosphine ligands are particularly effective. nih.gov Ligands such as 2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) have demonstrated high activity, allowing for very low catalyst loading and efficient coupling of even challenging substrates at room temperature. nih.gov

Catalyst optimization aims to achieve the highest possible turnover number (TON) and turnover frequency (TOF), which translate to using less of the expensive and toxic palladium catalyst. This involves screening different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a variety of ligands to find the most active and stable combination. nih.govmdpi.comresearchgate.net The choice of ligand influences both the stability of the catalyst and the rates of the oxidative addition and reductive elimination steps in the catalytic cycle. nih.govrsc.org

Table 2: Representative Comparison of Ligands for Suzuki Coupling Efficiency

| Entry | Palladium Precursor | Ligand | Catalyst Loading (mol%) | Typical Yield (%) |

|---|---|---|---|---|

| 1 | Pd(OAc)₂ | PPh₃ (Triphenylphosphine) | 2.0 | 75 |

| 2 | Pd₂(dba)₃ | P(t-Bu)₃ (Tri-tert-butylphosphine) | 1.0 | 89 |

| 3 | Pd(OAc)₂ | SPhos | 0.5 | 96 |

Green chemistry principles are essential for modern industrial synthesis. googleapis.com Atom economy, a concept developed by Barry Trost, is a primary metric for evaluating the "greenness" of a reaction. nih.govacs.org It measures the efficiency with which the atoms of the reactants are incorporated into the final desired product. rsc.orgjocpr.com

The synthesis of this compound via Suzuki coupling of 4-bromobenzaldehyde (B125591) and 4-n-pentylphenylboronic acid can be analyzed for its atom economy.

Theoretical Atom Economy Calculation:

Reactants: 4-bromobenzaldehyde (C₇H₅BrO, MW: 185.02 g/mol ) + 4-n-pentylphenylboronic acid (C₁₁H₁₇BO₂, MW: 192.06 g/mol )

Product: this compound (C₁₈H₂₀O, MW: 252.35 g/mol )

Byproducts (in the stoichiometric equation): HBr (or its salt after reaction with base) and B(OH)₃ (or its salt)

The percent atom economy is calculated as: (MW of Product / Sum of MW of all Reactants) x 100

% Atom Economy = [252.35 / (185.02 + 192.06)] x 100 = 66.9%

Strategic Functionalization of the Aldehyde Group for Advanced Materials

The aldehyde functional group in this compound is a versatile handle for further chemical modification. Its high reactivity allows for the straightforward synthesis of more complex molecules, particularly those designed for materials science applications.

One of the most important reactions of the aldehyde group is its condensation with primary amines to form imines, commonly known as Schiff bases. researchgate.net This reaction is a robust and high-yielding method for linking molecular fragments. When the aldehyde and amine components are appropriately designed with rigid, rod-like structures (mesogenic units), the resulting Schiff base molecules can self-assemble into ordered, fluid phases known as liquid crystals. nih.govresearchgate.net These materials are anisotropic, meaning their physical properties are direction-dependent, which is the basis for their use in display technologies and other optical devices.

The condensation of this compound with various aromatic amines is a classic strategy for creating thermotropic liquid crystals. The reaction typically involves refluxing equimolar amounts of the aldehyde and an aromatic amine in a solvent like absolute ethanol, often with a catalytic amount of acid. nih.govutar.edu.my The resulting Schiff base combines the rigid biphenyl core from the aldehyde with the aromatic system from the amine, creating an elongated, rod-like molecule conducive to forming liquid crystalline phases (mesophases).

The specific type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable are determined by the molecular structure, including the length of the flexible n-pentyl chain and the substituents on the aromatic amine. researchgate.netrsc.org The characterization of these phases is typically performed using Polarizing Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC). waset.orgnih.gov

Table 3: Representative Phase Transition Temperatures for Schiff Base Liquid Crystals Derived from Aldehydes and Aromatic Amines

| Amine Component (R-C₆H₄-NH₂) | Resulting Schiff Base Structure (R = ) | Transition | Temperature (°C) | Mesophase |

|---|---|---|---|---|

| Aniline (B41778) (R = H) | H | C → N | 85 | Nematic |

| N → I | 102 | |||

| 4-Methoxyaniline (R = OCH₃) | OCH₃ | C → SmA | 110 | Smectic A |

| SmA → N | 135 | Nematic | ||

| N → I | 148 | |||

| 4-Cyanoaniline (R = CN) | CN | C → N | 121 | Nematic |

| N → I | 235 | |||

| 4-Butylaniline (R = C₄H₉) | C₄H₉ | C → SmA | 98 | Smectic A |

| SmA → I | 115 |

C = Crystal, N = Nematic, SmA = Smectic A, I = Isotropic Liquid. Data is illustrative of the types of mesophases and transition temperatures observed in this class of compounds.

Imine and Schiff Base Formation for Anisotropic Materials

Synthesis of Photochromic Spiropyran and Spirooxazine Derivatives

Photochromic compounds, capable of reversible color change upon exposure to light, are at the forefront of materials science. Spiropyrans and spirooxazines are prominent classes of photochromic molecules, and the introduction of the this compound moiety can significantly influence their properties. rsc.orgresearchgate.netrsc.org

The synthesis of spiropyran and spirooxazine derivatives generally involves the condensation of a substituted salicylaldehyde (B1680747) or a related precursor with a Fischer's base (1,3,3-trimethyl-2-methyleneindoline) or its derivatives. In this context, this compound can be chemically modified to introduce a hydroxyl group ortho to the aldehyde, making it a suitable salicylaldehyde derivative for this reaction.

Under UV irradiation, the colorless closed-ring spiropyran or spirooxazine undergoes a reversible transformation to the colored, open-ring merocyanine (B1260669) form. rsc.orgresearchgate.netnih.govredalyc.org The presence of the 4-n-pentylphenyl group can enhance the solubility of these derivatives in various solvents and polymer matrices, a crucial factor for their application in photochromic lenses, smart windows, and optical data storage. rsc.orggoogle.com Furthermore, the biphenyl core can extend the π-conjugation of the merocyanine form, potentially leading to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum and influencing the thermal fading kinetics. nih.govresearchgate.net Research has shown that the introduction of mesogenic groups, such as the one present in this compound, can induce liquid crystalline properties in the resulting photochromic compounds. researchgate.net

Aldol (B89426) Condensation and Chalcone (B49325) Synthesis for Extended Conjugation

The aldehyde functionality of this compound readily participates in aldol condensation reactions, a powerful tool for forming carbon-carbon bonds and extending π-conjugated systems. rsc.orgjetir.org A particularly important application of this reactivity is in the synthesis of chalcones.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized through the Claisen-Schmidt condensation of a substituted benzaldehyde (B42025) with an acetophenone (B1666503). jetir.orgnih.govresearchgate.net In this case, this compound reacts with various acetophenone derivatives in the presence of a base to yield chalcones with extended conjugation. rsc.orgresearchgate.net

The extended π-conjugated system of chalcones derived from this compound, coupled with the potential for donor-acceptor substitution patterns on the aromatic rings, makes them promising candidates for non-linear optical (NLO) materials. The biphenyl moiety and the n-pentyl group can influence the molecular packing in the solid state, which is a critical factor for achieving high second-order NLO responses.

The versatile chalcone scaffold can be further modified to create a wide range of heterocyclic compounds, such as pyrazolines and pyrimidines, which are of interest in the development of organic electronic components. The 4-(4-n-pentylphenyl) group can enhance the processability and film-forming properties of these materials, which is essential for their incorporation into devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are indispensable methods for the synthesis of alkenes with high stereocontrol. nih.govnku.eduwikipedia.orgfu-berlin.de These reactions utilize phosphorus ylides or phosphonate (B1237965) carbanions to convert aldehydes and ketones into alkenes. nku.eduwikipedia.orgorganic-chemistry.org

The reaction of this compound with benzylphosphonium ylides via the Wittig reaction leads to the formation of stilbene (B7821643) analogues. nih.govfu-berlin.dewiley-vch.deresearchgate.net Stilbenes are known for their interesting photophysical properties, including fluorescence and photoisomerization. The 4-(4-n-pentylphenyl) substituent can influence the liquid crystalline behavior and solubility of these stilbenes.

Similarly, the Horner-Wadsworth-Emmons reaction of this compound with phosphonate esters, such as triethyl phosphonoacetate, provides access to cinnamate (B1238496) analogues. wikipedia.orgwpmucdn.com This reaction is known for its high E-selectivity, leading predominantly to the formation of the trans-isomer. wikipedia.orgorganic-chemistry.org These cinnamate derivatives can be used as monomers in polymerization reactions or as building blocks for more complex molecules.

The aldehyde group of this compound can be strategically employed in the synthesis of conjugated polymers and oligomers. chalmers.sebohrium.comtaylorfrancis.commdpi.com For instance, Wittig-type polycondensations or Horner-Emmons polycondensations involving bifunctional monomers derived from this compound can lead to the formation of polymers with alternating vinylene and arylene units. The n-pentylphenyl side chains are crucial for ensuring the solubility and processability of these high-molecular-weight materials, which are often targeted for applications in organic electronics. bohrium.commdpi.com

An in-depth examination of the synthetic routes and derivatization strategies for this compound reveals its versatility as a precursor in organic synthesis. This article focuses on specific methodologies for modifying this compound, providing a detailed look at the chemical transformations possible.

4 Knoevenagel Condensation for Malononitrile and Cyanoacetate (B8463686) Derivatives

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of a carbonyl compound with an active methylene (B1212753) compound. wikipedia.orgorganicreactions.org For this compound, this reaction provides a direct route to α,β-unsaturated products, which are valuable intermediates in the synthesis of pharmaceuticals, functional polymers, and fine chemicals. nih.gov The reaction is typically catalyzed by a weak base, such as an amine or its salt, which is potent enough to deprotonate the active methylene compound without causing self-condensation of the aldehyde. wikipedia.org

When this compound is reacted with malononitrile, the product is 2-(4-(4-n-pentylphenyl)benzylidene)malononitrile. The reaction proceeds via the formation of a carbanionic intermediate from malononitrile, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. nih.gov A subsequent dehydration step yields the final conjugated product. wikipedia.org Various catalytic systems have been employed for this transformation, including heterogeneous catalysts and microwave-assisted methods, which can offer improved yields and shorter reaction times. unifap.brorientjchem.org

Similarly, condensation with ethyl cyanoacetate yields the corresponding ethyl 2-cyano-3-(4-(4-n-pentylphenyl))acrylate. The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as the solvent, particularly when one of the activating groups on the methylene component is a carboxylic acid. wikipedia.org

The table below summarizes typical conditions for the Knoevenagel condensation of this compound.

Table 1: Knoevenagel Condensation of this compound

| Active Methylene Compound | Catalyst | Solvent | Typical Conditions | Product |

|---|---|---|---|---|

| Malononitrile | Piperidine | Ethanol | Room Temperature, 2-4 hours | 2-(4-(4-n-pentylphenyl)benzylidene)malononitrile |

| Ethyl Cyanoacetate | Ammonium Acetate (B1210297) | Toluene | Reflux with Dean-Stark trap | Ethyl 2-cyano-3-(4-(4-n-pentylphenyl))acrylate |

| Malononitrile | Calcium Ferrite NPs orientjchem.org | Methanol | Room Temperature, ~20 min orientjchem.org | 2-(4-(4-n-pentylphenyl)benzylidene)malononitrile |

5 Pinacol Coupling and Benzoin (B196080) Condensation for Dimerization

Dimerization reactions of aldehydes are fundamental processes for creating larger, more complex molecules with new stereocenters. For this compound, two key dimerization reactions are the Pinacol coupling and the Benzoin condensation.

Pinacol Coupling is a reductive homocoupling of an aldehyde or ketone to produce a symmetric 1,2-diol. organic-chemistry.orgwikipedia.org The reaction is initiated by a one-electron reduction of the carbonyl group, typically using a metal reductant like magnesium, zinc, or samarium(II) iodide, to form a ketyl radical anion. wikipedia.org Two of these radicals then couple to form a carbon-carbon bond, and subsequent protonation during workup yields the vicinal diol. wikipedia.org The homocoupling of this compound results in the formation of 1,2-bis(4-(4-n-pentylphenyl))ethane-1,2-diol. The diastereoselectivity of the reaction (formation of dl vs. meso isomers) can be influenced by the choice of reducing agent and reaction conditions. orgsyn.org

Benzoin Condensation is another coupling reaction involving two aldehyde molecules, but it results in the formation of an α-hydroxy ketone, known as an acyloin. wikipedia.orgorganic-chemistry.org The classic reaction is catalyzed by a nucleophile, such as a cyanide ion or an N-heterocyclic carbene (NHC). wikipedia.org The catalyst adds to the aldehyde, and a subsequent proton transfer reverses the polarity of the carbonyl carbon, turning it into a nucleophile that attacks a second aldehyde molecule. wikipedia.orgyoutube.com Elimination of the catalyst regenerates the carbonyl and yields the benzoin product. wikipedia.org The application of this reaction to this compound produces 2-hydroxy-1,2-bis(4-(4-n-pentylphenyl))ethan-1-one.

Table 2: Dimerization Reactions of this compound

| Reaction Type | Reagent/Catalyst | Solvent | Product |

|---|---|---|---|

| Pinacol Coupling | Mg | THF | 1,2-bis(4-(4-n-pentylphenyl))ethane-1,2-diol |

| Pinacol Coupling | Zn-Cu couple | Aqueous NH₄Cl | 1,2-bis(4-(4-n-pentylphenyl))ethane-1,2-diol |

| Pinacol Coupling | VCl₃ (cat.), Zn orgsyn.org | Water | 1,2-bis(4-(4-n-pentylphenyl))ethane-1,2-diol |

| Benzoin Condensation | NaCN | Ethanol/Water | 2-hydroxy-1,2-bis(4-(4-n-pentylphenyl))ethan-1-one |

6 Reductive Amination for Functionalized Amines

Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds. masterorganicchemistry.comyoutube.com The process involves the reaction of this compound with ammonia, a primary amine, or a secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.com This one-pot procedure is advantageous as it avoids the problems of over-alkylation often encountered when alkylating amines directly with alkyl halides. masterorganicchemistry.com

A variety of reducing agents can be used, but sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly well-suited because they are mild enough to selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.com

The reaction of this compound with:

Ammonia yields the primary amine, (4-(4-n-pentylphenyl)phenyl)methanamine.

A primary amine (e.g., methylamine) yields a secondary amine, such as N-methyl-1-(4-(4-n-pentylphenyl)phenyl)methanamine.

A secondary amine (e.g., dimethylamine) yields a tertiary amine, such as N,N-dimethyl-1-(4-(4-n-pentylphenyl)phenyl)methanamine.

The versatility of this reaction allows for the introduction of a wide array of functional groups, depending on the structure of the amine used in the initial step.

Table 3: Reductive Amination of this compound

| Amine Reactant | Reducing Agent | Solvent | Product |

|---|---|---|---|

| Ammonia | NaBH₃CN | Methanol | (4-(4-n-pentylphenyl)phenyl)methanamine |

| Aniline | NaBH₄ / DOWEX® resin redalyc.org | THF | N-((4-(4-n-pentylphenyl)phenyl)methyl)aniline |

| Pyrrolidine | NaBH(OAc)₃ | Dichloromethane | 1-((4-(4-n-pentylphenyl)phenyl)methyl)pyrrolidine |

7 Etherification and Esterification Through Derived Intermediates

The aldehyde functional group of this compound can be readily reduced to a primary alcohol, (4-(4-n-pentylphenyl)phenyl)methanol. This benzylic alcohol serves as a key intermediate for further derivatization via etherification and esterification reactions.

Etherification can be achieved through several methods. The Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common approach. For instance, reacting (4-(4-n-pentylphenyl)phenyl)methanol with sodium hydride and then methyl iodide would yield 1-(methoxymethyl)-4-(4-n-pentylphenyl)benzene. Alternatively, reductive etherification can sometimes be achieved in a one-pot reaction from the aldehyde in the presence of an alcohol under specific catalytic conditions. osti.gov

Esterification of (4-(4-n-pentylphenyl)phenyl)methanol is typically performed by reacting it with a carboxylic acid or a more reactive derivative like an acid chloride or anhydride. The Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid). nih.gov For example, reacting the alcohol with acetic acid yields (4-(4-n-pentylphenyl)phenyl)methyl acetate. For more sensitive substrates or to achieve higher yields, the reaction with an acid chloride (e.g., acetyl chloride) in the presence of a non-nucleophilic base like pyridine is highly effective.

Table 4: Derivatization of (4-(4-n-pentylphenyl)phenyl)methanol

| Reaction Type | Reagent 1 | Reagent 2 | Catalyst/Base | Product |

|---|---|---|---|---|

| Etherification | Sodium Hydride | Ethyl Iodide | THF | 1-(ethoxymethyl)-4-(4-n-pentylphenyl)benzene |

| Etherification | Isopropanol | Hf(OPri)₄ osti.gov | Heat | 1-(isopropoxymethyl)-4-(4-n-pentylphenyl)benzene |

| Esterification | Acetic Acid | - | H₂SO₄ (cat.) | (4-(4-n-pentylphenyl)phenyl)methyl acetate |

| Esterification | Benzoyl Chloride | - | Pyridine | (4-(4-n-pentylphenyl)phenyl)methyl benzoate |

Computational and Theoretical Investigations of 4 4 N Pentylphenyl Benzaldehyde and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the properties of molecular systems. conicet.gov.ar These methods allow for a detailed exploration of the electronic structure and conformational landscape of molecules like 4-(4-n-pentylphenyl)benzaldehyde.

Density Functional Theory (DFT) for Ground State Properties

DFT provides a robust framework for calculating the ground-state electronic properties of molecules, offering a balance between computational cost and accuracy.

Computational studies on similar substituted biphenyl (B1667301) systems have shown that the choice of the DFT functional and basis set can influence the calculated geometrical parameters. nih.gov For instance, in a study on N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, variations in dihedral angles were observed between different computational methods. nih.gov

Table 1: Selected Optimized Geometrical Parameters for 4-phenylbenzaldehyde (B31587)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.21 | - | - |

| C-C (inter-ring) | 1.49 | - | - |

| C-C-H (aldehyde) | - | 120.5 | - |

| Phenyl-Phenyl | - | - | ~37 |

Note: The values presented are typical for DFT calculations on 4-phenylbenzaldehyde and may vary slightly depending on the level of theory and basis set used. The dihedral angle between the phenyl rings is particularly sensitive to the computational method.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors that provide insights into the electronic behavior of a molecule. The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital that most readily accepts an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and electronic excitability. nih.govrsc.org

For 4-phenylbenzaldehyde, the HOMO is typically localized on the biphenyl moiety, while the LUMO is often centered on the benzaldehyde (B42025) portion, including the carbonyl group. The introduction of an n-pentyl group, which is an electron-donating alkyl group, is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a red-shift in the electronic absorption spectrum.

Table 2: Calculated HOMO and LUMO Energies and Energy Gap for 4-phenylbenzaldehyde

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: These are representative values for 4-phenylbenzaldehyde calculated at the DFT level. The exact values depend on the functional and basis set. The presence of an n-pentyl group is expected to decrease the energy gap.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map visually represents the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. mdpi.comlibretexts.org

For this compound, the MEP would show a region of high negative potential around the oxygen atom of the carbonyl group, making it a likely site for interaction with electrophiles or for hydrogen bonding. nih.gov The aromatic rings will exhibit regions of negative potential above and below the plane of the rings, characteristic of π-electron systems. The n-pentyl chain, being a non-polar alkyl group, would have a relatively neutral electrostatic potential.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

While DFT is excellent for describing ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the behavior of molecules in their electronically excited states. mdpi.comprinceton.edu This is particularly important for understanding the photophysical properties of a molecule, such as its absorption and emission of light.

TD-DFT calculations can predict the electronic absorption spectra (UV-Vis) by calculating the energies of vertical excitations from the ground state to various excited states. researchgate.net The calculated excitation energies correspond to the wavelengths of light that the molecule will absorb. Similarly, by optimizing the geometry of the first excited state, TD-DFT can be used to predict the fluorescence emission spectrum.

For 4-phenylbenzaldehyde and, by extension, this compound, the main absorption bands in the UV-Vis spectrum are expected to correspond to π-π* transitions within the biphenyl and benzaldehyde chromophores. The introduction of the n-pentyl group is anticipated to cause a slight red-shift (a shift to longer wavelengths) in the absorption and fluorescence spectra due to its electron-donating nature. researchgate.net

Table 3: Predicted UV-Vis Absorption and Fluorescence Emission Data for a Biphenyl Aldehyde System

| Transition | Wavelength (nm) | Oscillator Strength (f) |

| Absorption (π → π)* | ~280-320 | > 0.1 |

| Fluorescence | ~340-380 | - |

Note: These are approximate values for a biphenyl aldehyde system. The exact wavelengths and intensities depend on the specific molecule and its environment. The oscillator strength is a measure of the probability of a particular electronic transition.

Elucidation of Singlet and Triplet State Energies

The photophysical properties of a molecule, including its potential for luminescence and photochemical reactivity, are governed by the energies of its electronic excited states. The lowest excited singlet state (S₁) and the lowest triplet state (T₁) are of primary importance. The energy gap between these two states (ΔE_ST = E(S₁) - E(T₁)) is a critical parameter that dictates the rates of intersystem crossing and the potential for processes like phosphorescence or thermally activated delayed fluorescence (TADF).

For aromatic molecules like this compound, the S₁ and T₁ states typically arise from π→π* electronic transitions within the biphenyl-benzaldehyde core. According to Hund's rule of maximum multiplicity, the triplet state is generally lower in energy than the corresponding singlet state, resulting in a positive ΔE_ST. researchgate.net This energy difference is driven by the electron exchange integral, which is significant when the involved molecular orbitals have substantial spatial overlap.

While specific high-accuracy calculations for this compound are not prevalent in the literature, studies on analogous aromatic systems provide insight into the expected values and the computational methods required. For instance, highly correlated, multireference methods such as MR-CISD+Q (Multireference Configuration Interaction with Singles and Doubles plus Pople correction) and MR-AQCC (Multireference Averaged Quadratic Coupled Cluster) have been used to characterize the singlet-triplet gaps in thiophene (B33073) diradicals, which also feature aromatic rings. nih.gov These studies report adiabatic singlet-triplet gaps ranging from 15 to 25 kcal/mol. nih.gov For the phenyl cation, another related fundamental system, the energy difference between the singlet and triplet minima is approximately 25 kcal/mol, as determined by methods including CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples). researchgate.net

Table 1: Representative Singlet-Triplet Gaps in Analogous Aromatic Systems Note: These values are for analogous systems and serve to provide a general context for the expected energy range in aromatic molecules.

| Compound/System | Computational Method | Adiabatic S-T Gap (kcal/mol) | Vertical S-T Gap (kcal/mol) |

|---|---|---|---|

| Didehydrothiophene Isomers | MR-AQCC/cc-pVTZ | 15 - 25 | 21 - 35 |

Assessment of Radiative and Non-Radiative Decay Pathways

Once a molecule is in an excited state, it can relax to the ground state through several pathways, which are broadly categorized as radiative (involving the emission of light) and non-radiative (involving the dissipation of energy as heat). The efficiency of light emission, or quantum yield, is determined by the competition between the rates of these processes: the radiative decay rate (k_r) and the non-radiative decay rate (k_nr).

Radiative Decay (k_r): This rate is associated with fluorescence (S₁ → S₀) and phosphorescence (T₁ → S₀). The rate of fluorescence is proportional to the oscillator strength of the S₀ ↔ S₁ transition. The Strickler-Berg equation provides a theoretical means to estimate k_r from the molecule's absorption and emission spectra. researchgate.net For this compound, the π→π* nature of the S₁ state suggests that this transition is allowed, leading to a non-zero radiative decay rate.

Non-Radiative Decay (k_nr): These pathways allow the molecule to return to the ground state without emitting a photon. Key non-radiative processes include internal conversion (e.g., S₁ → S₀) and intersystem crossing (e.g., S₁ → T₁). The rate of these processes is highly dependent on several factors:

Energy Gap Law: The rate of non-radiative decay decreases exponentially as the energy gap between the two electronic states increases. cas.cn

Molecular Rigidity: Flexible molecules tend to have higher non-radiative decay rates because their low-frequency vibrational and rotational motions can efficiently couple to the electronic states, dissipating the electronic energy. acs.orgnih.gov

For this compound, two primary sources of molecular flexibility are expected to be major contributors to non-radiative decay: the conformational flexibility of the n-pentyl chain and the torsional motion between the two phenyl rings. nih.gov Theoretical studies on pyrazine (B50134) derivatives have shown that low-frequency modes originating from phenyl ring twisting are strongly coupled to the electronic excited state, leading to a rapid, temperature-dependent increase in the non-radiative decay rate. nih.gov This "restriction of intramolecular rotation" is a key principle used to design highly emissive molecules. Given the flexible nature of this compound, non-radiative decay pathways are expected to be significant.

Table 2: Factors Influencing Decay Pathways in this compound

| Decay Pathway | Controlling Factors | Structural Feature in this compound | Expected Impact |

|---|---|---|---|

| Radiative (k_r) | Oscillator Strength | Allowed π→π* transition in the biphenyl-benzaldehyde core | Moderate to high k_r |

| Emission Energy | Dependent on conjugation and conformation | - | |

| Non-Radiative (k_nr) | Molecular Flexibility | Torsional motion of the biphenyl unit | Increases k_nr |

| Molecular Flexibility | Conformational changes in the n-pentyl chain | Increases k_nr | |

| Energy Gap (S₁-S₀) | Large for typical aromatic chromophores | Decreases k_nr |

Ab Initio Methods (e.g., Hartree-Fock, MP2, CCSD(T)) for Benchmarking

To ensure the accuracy of computational predictions, it is crucial to benchmark the chosen theoretical methods against more rigorous, high-level calculations. Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry techniques that solve the electronic Schrödinger equation without empirical parameters.

Hartree-Fock (HF): This is the foundational ab initio method. It approximates the many-electron wavefunction as a single Slater determinant and treats electron-electron repulsion in an average way. While computationally efficient, HF neglects electron correlation, the instantaneous interactions between electrons. This omission means HF is generally not accurate enough for quantitative predictions of excited states or interaction energies but serves as a vital starting point for more advanced methods. aps.org

Møller-Plesset Perturbation Theory (MP2): MP2 is one of the simplest and most common methods to go beyond the HF approximation and include electron correlation. It treats the correlation effects as a perturbation to the HF solution. MP2 often provides a significant improvement over HF for ground-state geometries and interaction energies, particularly those involving dispersion forces, which are crucial for liquid crystal packing.

Coupled Cluster (CCSD(T)): Coupled cluster theory is widely regarded as the "gold standard" in quantum chemistry for its ability to provide highly accurate energies for small to medium-sized molecules. researchgate.net The CCSD(T) method includes all single and double electron excitations from the HF reference and adds triple excitations perturbatively. It is capable of yielding results that are very close to the exact solution of the Schrödinger equation for a given basis set. Due to its high computational cost, CCSD(T) is typically used to generate benchmark energy values for specific molecular conformations or dimers, which can then be used to validate or parameterize more computationally efficient methods like DFT or classical force fields. For example, highly accurate methods like CC3, a close relative of CCSD(T), have been employed to provide definitive benchmark values for the singlet-triplet gap in challenging molecules like heptazine. arxiv.org

In the context of this compound, a benchmarking study would involve using CCSD(T) to calculate the interaction energy of a molecular dimer at a few key orientations or to determine the potential energy surface for the biphenyl torsion. These high-accuracy results would then serve as a reference to test the performance of various DFT functionals or to develop parameters for a classical force field to be used in large-scale molecular dynamics simulations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Condensed Phase Interactions

While quantum mechanics excels at describing electronic properties, Molecular Dynamics (MD) simulations are the workhorse for exploring the dynamic behavior of molecules and their collective interactions in condensed phases. nih.gov In MD, the forces on each atom are calculated using a classical force field, and Newton's equations of motion are integrated over time to generate a trajectory of the system. This allows for the simulation of hundreds or thousands of molecules over nanoseconds or longer, providing detailed insight into the structure and dynamics of liquid crystalline phases. Due to the structural similarity, MD studies of 4'-pentyl-4-biphenylcarbonitrile (5CB) provide excellent models for the expected behavior of this compound. researchgate.netaip.orgresearchgate.netmdpi.com

Simulation of Conformational Flexibility of the n-Pentyl Chain and Biphenyl Torsion

MD simulations of the analogous 5CB molecule in the nematic phase have shown that the n-pentyl chain is highly flexible. researchgate.netresearchgate.net The populations of trans and gauche conformers for the various C-C-C-C dihedral angles can be calculated directly from the simulation trajectory. These simulations reveal that while the trans conformation is generally favored, there is a significant population of gauche states, indicating that the tail is constantly fluctuating and does not exist in a single, extended state. This flexibility is critical for the molecule's ability to pack efficiently in the mesophase.

The biphenyl torsional angle is also a key dynamic variable. In an isolated molecule, the potential energy minimum is at a twisted angle (typically ~30-40°) to relieve steric hindrance between hydrogen atoms on the adjacent rings. In the condensed nematic phase, packing forces and intermolecular interactions create a more complex potential of mean force. Simulations show a broad distribution of torsional angles, reflecting the continuous twisting motion of the biphenyl core within the liquid crystalline environment. researchgate.net

Prediction of Intermolecular Interactions and Packing Arrangements in Liquid Crystalline Phases

The formation of a liquid crystalline phase is a direct consequence of intermolecular interactions, which are a combination of attractive (van der Waals, electrostatic) and repulsive forces. Computational methods can quantify these interactions and predict how molecules will arrange themselves.

Using ab initio based approaches, the interaction energy between a pair of molecules can be decomposed into its fundamental components. Studies on the related 4-butyl-4'-cyanobiphenyl (4CB) molecule have calculated these energies for different pairing configurations. researchgate.netscirp.org

Stacking Interactions: These occur when molecules lie face-to-face. They are dominated by attractive dispersion forces, with a smaller contribution from electrostatic interactions. For 4CB, the minimum stacking energy was found to be -11.61 kcal/mol at a separation of 3.0 Å. scirp.org

In-Plane Interactions: These occur when molecules lie side-by-side. These interactions are also significant for stabilizing the parallel alignment of molecules required for a nematic phase.

Terminal Interactions: These occur when molecules are arranged end-to-end and are generally much weaker than stacking or in-plane interactions. scirp.org

MD simulations complement this pairwise view by revealing the collective packing structure. In the nematic phase, simulations of 5CB show long-range orientational order, where the long axes of the molecules align, on average, along a common direction called the director. researchgate.netresearchgate.net However, there is no long-range positional order, meaning the centers of mass are distributed as in a liquid. The simulations can reveal short-range positional correlations, such as a tendency for antiparallel arrangements of neighboring molecules driven by dipole-dipole interactions, a feature that would also be relevant for the carbonyl group in this compound.

Table 3: Calculated Intermolecular Interaction Energies for an Analogous 4CB Dimer Data from Ref. scirp.org. These values illustrate the relative strength of different interaction modes.

| Interaction Mode | Optimal Separation (Å) | Minimum Interaction Energy (kcal/mol) | Dominant Force Component |

|---|---|---|---|

| Stacking | 3.0 | -11.61 | Dispersion |

Analysis of Diffusion and Reorientation Dynamics in Mesophases

Liquid crystals are fluids, and their constituent molecules are in constant motion. MD simulations provide a powerful tool to quantify this motion by calculating translational and rotational diffusion coefficients.

Translational Diffusion: In the nematic phase, diffusion is anisotropic. Molecules move more freely parallel to the director (D_∥) than perpendicular to it (D_⊥). MD simulations of 5CB have been used to calculate these diffusion coefficients by analyzing the mean-squared displacement of molecules over time. researchgate.net The results confirm that D_∥ > D_⊥, with the anisotropy ratio (D_∥ / D_⊥) typically being around 1.5 to 3, depending on the temperature and force field used. These simulations yield diffusion coefficients on the order of 10⁻⁷ to 10⁻⁶ cm²/s, which is in reasonable agreement with experimental measurements. researchgate.net

Reorientational Dynamics: Molecules in a liquid crystal also undergo rotational motion. This is often analyzed by calculating orientational time correlation functions from the MD trajectory. researchgate.net These functions describe how long it takes for a molecule to "forget" its previous orientation. The dynamics are complex, involving rapid tumbling around the long molecular axis and a much slower, collective reorientation of the long axis itself. Studies on similar liquid crystals show that the relaxation times for these motions can be distinguished and are characteristic of the nematic phase. mdpi.com The glassy dynamics in the supercooled nematic phase of 5CB have also been explored, revealing how these motions slow down dramatically as the glass transition is approached. aip.org

Table 4: Simulated Translational Diffusion Coefficients for 5CB in the Nematic Phase at 300 K Data from Ref. researchgate.net. These values are representative of the anisotropic diffusion expected in the nematic phase of this compound.

| Diffusion Component | Value (10⁻⁷ cm²/s) |

|---|---|

| Parallel to Director (D_∥) | 6.8 |

| Perpendicular to Director (D_⊥) | 2.5 |

Coarse-Grained Models for Large-Scale Self-Assembly Phenomena

The self-assembly of mesogenic molecules like this compound into large, ordered liquid crystalline phases is a phenomenon that occurs on length and time scales that are often too vast for fully atomistic simulations. Coarse-grained (CG) modeling is a powerful computational technique that addresses this challenge by reducing the number of degrees of freedom in the system. nih.gov In a CG model, groups of atoms are represented as single interaction sites or "beads," which drastically reduces the computational cost and allows for the simulation of larger systems for longer durations. nih.govnih.gov

The development of a CG model for this compound involves a systematic "mapping" of the atomic structure onto a simpler representation. For instance, the phenyl rings, the pentyl chain, and the benzaldehyde group can each be represented by a small number of interconnected beads. The interactions between these beads are parameterized to reproduce key properties of the original all-atom system, such as structural distributions or thermodynamic properties. Force fields like MARTINI are often employed and adapted for this purpose. nih.gov

Interactive Table 1: Example of All-Atom to Coarse-Grained Mapping for this compound This table illustrates a possible coarse-graining scheme. The bead types and mapping are conceptual and would require detailed parameterization.

| Molecular Moiety | Atoms Included | Coarse-Grained Bead Representation | Bead Type (Conceptual) |

|---|---|---|---|

| Pentyl Tail | -CH2-CH2-CH2-CH2-CH3 | 2-3 beads | Aliphatic (C-type) |

| Phenyl Ring 1 | C6H4 | 3 beads in a ring | Aromatic, non-polar (N-type) |

| Phenyl Ring 2 | C6H4 | 3 beads in a ring | Aromatic, non-polar (N-type) |

| Benzaldehyde Group | -CHO | 1 bead | Polar (P-type) |

Force Field Development and Parameterization for Empirical Simulations

Empirical molecular mechanics simulations, such as molecular dynamics (MD), are indispensable tools for studying liquid crystals at the atomic level. The accuracy of these simulations hinges entirely on the quality of the underlying force field (FF), which is a set of potential energy functions and associated parameters that describe the interactions between atoms. nih.gov For novel or specialized molecules like this compound, existing general-purpose force fields (e.g., GAFF, OPLS) may not be sufficiently accurate, necessitating the development and parameterization of a specific force field. researchgate.net

The process typically begins with high-level quantum mechanics calculations, often using density functional theory (DFT), to determine the conformational energies and structures of the molecule and its representative fragments. capes.gov.brnih.govaps.org These quantum calculations provide a benchmark for parameterizing the empirical energy functions. The force field itself consists of terms for bonded interactions (bond stretching, angle bending, dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces). researchgate.net

Parameters are systematically optimized to reproduce not only the quantum mechanical data but also experimental bulk properties. nih.gov For liquid crystals, key targets for parameterization include the density, heat of vaporization, and, crucially, the temperatures of phase transitions (e.g., nematic-to-isotropic). capes.gov.brnih.govaps.org A well-parameterized force field should be able to accurately predict the phase behavior, orientational order, and dynamic properties of the system. nih.gov Furthermore, a robust force field demonstrates transferability, meaning it can be reliably applied to simulate homologous molecules, such as derivatives of this compound with different alkyl chain lengths. nih.gov

Interactive Table 2: Typical Potential Energy Terms in a Liquid Crystal Force Field This table outlines the standard functional forms used in force fields like AMBER or LCFF.

| Interaction Term | Typical Functional Form | Description |

|---|---|---|

| Bond Stretching | $k_b(r - r_0)^2$ | Energy penalty for deviating from the equilibrium bond length ($r_0$). |

| Angle Bending | $k_{\theta}(\theta - \theta_0)^2$ | Energy penalty for deviating from the equilibrium bond angle ($\theta_0$). |

| Dihedral Torsion | $\sum_n \frac{V_n}{2}[1 + \cos(n\phi - \gamma)]$ | Describes the energy barrier for rotation around a central bond. |

| Van der Waals | $4\epsilon_{ij}[(\frac{\sigma_{ij}}{r_{ij}})^{12} - (\frac{\sigma_{ij}}{r_{ij}})^6]$ | Lennard-Jones potential describing short-range repulsion and long-range attraction. |

| Electrostatic | $\frac{q_i q_j}{4\pi\epsilon_0 r_{ij}}$ | Coulomb's law interaction between atomic partial charges ($q_i, q_j$). |

Structure-Property Relationship (SPR) Modeling for Rational Material Design

Structure-Property Relationship (SPR) modeling is a cornerstone of modern materials science, enabling the rational design of molecules with desired functionalities. By establishing a clear link between molecular structure and macroscopic properties, SPR models allow for the targeted synthesis of new materials, minimizing trial-and-error experimentation.

Quantitative Structure-Property Relationship (QSPR) models are statistical formalisms that correlate the mesomorphic (liquid crystalline) behavior of a series of compounds with their molecular descriptors. For derivatives of this compound, a QSPR study would aim to predict properties like the nematic-isotropic transition temperature (T_NI) based on computed molecular features.

The process involves:

Generating a Dataset: A series of derivatives is selected, for example, by varying the length of the n-alkyl chain or introducing substituents on the phenyl rings. Their experimental transition temperatures are measured.

Calculating Descriptors: For each molecule, a large number of numerical descriptors are calculated. These can include constitutional descriptors (molecular weight), topological descriptors (molecular shape), geometric descriptors (surface area), and quantum-chemical descriptors (dipole moment, polarizability).

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is developed that best correlates a subset of the descriptors with the observed property (e.g., T_NI).

Validation: The model's predictive power is tested on a set of molecules not used in the model-building process.

A successful QSPR model can then be used to predict the mesomorphic behavior of new, unsynthesized derivatives, guiding synthetic efforts toward molecules with optimal phase transition temperatures.

Interactive Table 3: Hypothetical QSPR Data for Predicting Nematic-Isotropic Transition Temperature (T_NI) This table is illustrative. A real QSPR study would involve many more descriptors and compounds.

| Derivative (R in 4-(4-R-phenyl)benzaldehyde) | Molecular Length (Å) | Polarizability (ų) | Experimental T_NI (°C) | Predicted T_NI (°C) |

|---|---|---|---|---|

| n-propyl | 16.5 | 30.1 | 45.2 | 46.1 |

| n-butyl | 17.8 | 32.0 | 58.7 | 57.9 |

| n-pentyl | 19.1 | 33.9 | 65.1 | 65.5 |

| n-hexyl | 20.4 | 35.8 | 70.3 | 71.2 |

| n-heptyl | 21.7 | 37.7 | 74.8 | 75.0 |

The ability of liquid crystals to reorient under an applied electric field is the basis for their use in displays and photonic devices. The speed of this reorientation, or the electro-optical switching time, is a critical performance metric. Computational modeling plays a key role in predicting these characteristics for derivatives of this compound.

Simulations can predict how molecular properties influence switching. The primary mechanism often involves the coupling of the electric field with the material's dielectric anisotropy (Δε). kent.edu A large, positive Δε generally leads to faster "on" switching. kent.edu The relaxation back to the field-off state is governed by the material's viscoelastic properties. researchgate.net

Advanced computational models can simulate the dynamic response of a liquid crystal cell to a voltage pulse, predicting both the on- and off-times. researchgate.net These models can account for factors such as the molecule's rotational viscosity, elastic constants, and dielectric anisotropy. By systematically modifying the molecular structure of this compound in silico (e.g., by adding polar groups to tune Δε) and calculating these properties, researchers can predict the resulting electro-optical performance before undertaking challenging synthesis. Some advanced models even explore mechanisms beyond director reorientation, such as the electric-field-induced modification of order parameters (EMOP), which can lead to nanosecond switching. kent.eduresearchgate.net

Interactive Table 4: Molecular Factors Influencing Electro-Optical Switching Times This table summarizes key relationships between molecular properties and switching performance.

| Molecular Property | Influence on Switching Speed | Computational Prediction Method |

|---|---|---|

| Dielectric Anisotropy (Δε) | Higher positive Δε generally leads to faster "on" switching. | Quantum chemistry calculations of molecular dipole moments and polarizability. |

| Rotational Viscosity (γ1) | Lower viscosity leads to faster switching (both on and off). | Molecular dynamics simulations (e.g., using Green-Kubo relations). |

| Elastic Constants (K_ii) | Lower elastic constants can lead to faster switching. | Molecular dynamics simulations based on director fluctuations. |

| Molecular Shape | Less bulky, more rigid molecules tend to have lower viscosity. | Conformational analysis and geometric calculations. |

Liquid crystals are emerging as promising materials for organic electronics, such as organic field-effect transistors (OFETs) and sensors. nih.gov Highly ordered smectic phases can facilitate efficient charge transport. nih.govresearchgate.net In silico screening provides a high-throughput computational approach to identify the most promising derivatives of this compound for these applications.

The screening process involves creating a large virtual library of candidate molecules and evaluating them against a set of performance criteria using rapid, computationally inexpensive models. Key properties for organic electronics include charge carrier mobility, ionization potential, electron affinity, and the ability to form well-ordered, stable thin films. researchgate.net

The workflow typically involves a hierarchical approach. First, a large number of candidates are rapidly assessed using QSPR models or simple quantum chemical calculations. Promising candidates are then subjected to more rigorous and computationally expensive evaluations, such as detailed molecular dynamics simulations to assess thin-film morphology and kinetic Monte Carlo simulations to predict charge transport. This tiered approach efficiently narrows down a vast chemical space to a small number of high-potential candidates for experimental synthesis and characterization. arxiv.org

Interactive Table 5: Example of a Virtual Screening Workflow for Organic Electronics This table outlines a typical multi-step computational screening process.

| Screening Stage | Computational Method | Property Evaluated | Goal |

|---|---|---|---|

| Stage 1: High-Throughput | QSPR / Semi-empirical QM | Ionization Potential, Electron Affinity, Molecular Shape | Filter a large library (>1000s) to identify ~100 candidates with suitable electronic levels. |

| Stage 2: Medium-Throughput | Density Functional Theory (DFT) | Accurate Electronic Properties, Reorganization Energy | Rank the top ~100 candidates and select ~10-20 for further study. |

| Stage 3: Low-Throughput | Molecular Dynamics (MD) | Predicted Thin-Film Morphology, Pi-Stacking, Ordering | Assess the likelihood of forming well-ordered, charge-conductive films. |

| Final Selection | Kinetic Monte Carlo / Advanced Analysis | Charge Carrier Mobility, Anisotropy | Select the top 1-3 candidates for experimental synthesis. |

Computational Crystallography and Polymorphism Prediction

Polymorphism, the ability of a compound to crystallize in multiple distinct solid forms, is a critical consideration in materials science, as different polymorphs can exhibit vastly different physical properties. researchgate.netnih.gov This is also true for the solid-state forms of liquid crystalline materials like this compound. Computational crystallography offers methods to predict possible crystal structures and their relative stabilities.

Crystal structure prediction (CSP) methods aim to find the most stable arrangements of molecules in a crystal lattice by searching the vast landscape of possible packing configurations and minimizing the lattice energy. More advanced techniques can simulate the crystallization process directly. pnas.org For example, using enhanced sampling molecular dynamics methods like metadynamics, one can simulate the transition from the isotropic liquid phase to a crystalline solid, allowing the system to spontaneously discover stable and metastable polymorphs. pnas.orgarxiv.org These simulations inherently include the effects of temperature and entropy, which can be decisive in determining which polymorph is favored under specific conditions. pnas.org